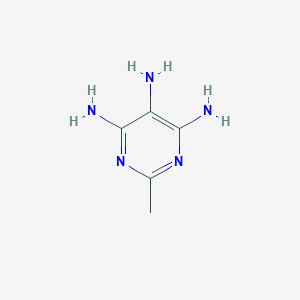

2-Methylpyrimidine-4,5,6-triamine

Overview

Description

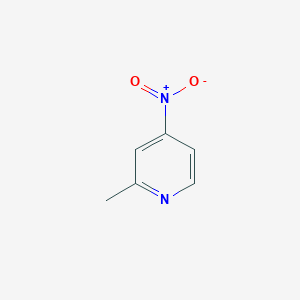

2-Methylpyrimidine-4,5,6-triamine, commonly referred to as 2MPT, is a heterocyclic amine compound that has been studied for its potential applications in the field of science and medicine. It is a nitrogen-containing compound with three pyrimidine rings and a methyl group. 2MPT has been studied for its ability to act as an enzyme inhibitor, a chelator, and a signaling molecule. In addition, 2MPT has been studied for its potential use as an anti-inflammatory, anti-cancer, and anti-microbial agent.

Scientific Research Applications

Generation of Methylpterins : It is used for generating mixtures of 6- and 7-methylpterins in an 82 ratio (S. I. Zav’yalov, T. Budkova, & G. I. Ezhova, 1977).

Synthesizing Triamine Platinum(II) Complexes : The compound aids in synthesizing and identifying triamine platinum(II) complexes with aminooxypyrimidines (K. I. Yakovlev et al., 1988).

Pyrimidine Reactions Study : It is crucial for studying pyrimidine reactions and their applications (D. J. Brown, P. W. Ford, & M. Paddon-Row, 1968).

Preparation of Orthoamides and Triamines : 2-Methylpyrimidine-4,5,6-triamine is used in the preparation of tricyclic orthoamides and macrocyclic triamines (Robert Du Ho Kim, Michele M. N. Wilson, & J. Haseltine, 1994).

Analyzing Molecular Structure : Tritiated 2,4-diamino-5-adamantyl-6-methylpyrimidine, derived from this compound, is used for analyzing the structure of molecules (S. Zakrzewski & E. Evans, 1981).

Precursor in High Explosives and Medicine : 4,6-Dihydroxy-2-methylpyrimidine, a precursor of this compound, is used in the preparation of high explosives and medicinal valued products (R. Patil et al., 2008).

Intermediate for Vitamin B1 : It serves as a key intermediate in the synthesis of vitamin B1, which is important for human health (Lei Zhao, Xiaodong Ma, & Fener Chen, 2012).

Improving Photocatalytic Properties : Molecular doped poly(triazine imide) (PTI) with 2,4,6-triaminopyrimidine (TAP) improves photocatalytic properties (Leonard Heymann, Sophia C. Bittinger, & C. Klinke, 2018).

Synthesis of Anticancer Drug Intermediate : 4,6-Dichloro-2-methylpyrimidine is an important intermediate in the synthesis of the anticancer drug dasatinib (Guo Lei-ming, 2012).

Formation of Metal Complexes : The synthesized triamines can coordinate to CuII upon deprotonation, forming complexes with the metal (K. Bernauer, T. Chuard, & H. Stoeckli-Evans, 1993).

Mechanism of Action

Target of Action

Pyrimidines, in general, are known to play a crucial role in many biological processes due to their presence in dna and rna . They are components of many biologically active compounds, making them an important pharmacophore for the development of new drugs .

Mode of Action

It’s known that pyrimidines are π-deficient heterocycles, where both nitrogen atoms of the pyrimidine ring have a strong electron-withdrawing effect . This characteristic increases the reactivity of substituents in positions adjacent to the nitrogen, making them susceptible to nucleophilic reagents .

Biochemical Pathways

Pyrimidines are known to be involved in a wide range of biological activities, including antimicrobial, antimalarial, antiviral, anticancer, antileishmanial, anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and antioxidant applications .

Pharmacokinetics

The pharmacokinetics of pyrimidine-based drugs, in general, are a subject of ongoing research .

Result of Action

Pyrimidines are known to have a broad biological activity, which has sparked significant interest among organic and medicinal chemists .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Methylpyrimidine-4,5,6-triamine are not well-studied. It is known that pyrimidine derivatives can interact with various enzymes, proteins, and other biomolecules. For instance, aminopyrimidine aminohydrolase, an enzyme involved in thiamine metabolism, catalyzes a reaction involving a similar compound, 4-amino-5-aminomethyl-2-methylpyrimidine

Cellular Effects

Pyrimidine derivatives are known to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that pyrimidine derivatives can participate in nucleophilic aromatic substitution reactions . This suggests that this compound might interact with biomolecules through similar mechanisms, potentially influencing enzyme activity and gene expression.

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. Pyrimidine derivatives are known to be involved in various metabolic pathways, including those related to the biosynthesis of thiamine .

properties

IUPAC Name |

2-methylpyrimidine-4,5,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5/c1-2-9-4(7)3(6)5(8)10-2/h6H2,1H3,(H4,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVAODCNTXLTJNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=N1)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00514910 | |

| Record name | 2-Methylpyrimidine-4,5,6-triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89364-18-1 | |

| Record name | 2-Methylpyrimidine-4,5,6-triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

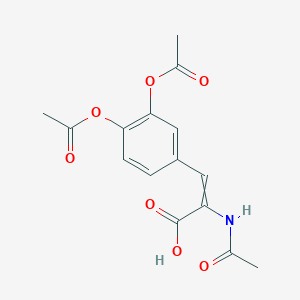

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(2-Tert-butoxycarbonylaminoethyl)amino]-7-chloro-1-cyclopropyl-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid](/img/structure/B19552.png)

![[(2S,3R,4R)-2-(3,4-dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-3-yl]methanol](/img/structure/B19567.png)